

Synthesis of Vinylphosphonites Using Bis(diisopropylamino)chlorophosphine: Application Notes and Protocols

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Compound of Interest

Compound Name: Chloro(diisopropylamino)methoxy phosphine

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Introduction

Vinylphosphonites are versatile chemical intermediates that play a crucial role in modern organic synthesis and drug development. Their unique reactivity makes them valuable precursors for the synthesis of a variety of organophosphorus compounds, including phosphonamidates, which are increasingly utilized as stable linkers in antibody-drug conjugates (ADCs) and as components of prodrugs. This document provides detailed application notes and experimental protocols for the synthesis of substituted vinylphosphonites utilizing bis(diisopropylamino)chlorophosphine, a common and efficient phosphinylating agent.

Application Notes

The synthesis of vinylphosphonites via the reaction of a vinyl Grignard reagent with bis(diisopropylamino)chlorophosphine offers a reliable and modular route to these important compounds. The resulting vinylphosphonites can be readily converted into vinylphosphonamidates through a Staudinger-phosphonite reaction (SPhR) with azides.^{[1][2]} This transformation is particularly relevant in the field of drug development for several reasons:

- **Stable Linkers for Antibody-Drug Conjugates (ADCs):** Phosphoramidate linkages derived from vinylphosphonites have demonstrated exceptional stability in plasma compared to traditional linkers used in ADCs.^{[3][4][5]} This enhanced stability minimizes premature drug release in circulation, thereby reducing off-target toxicity and improving the therapeutic window of the ADC. The modular nature of the vinylphosphonite synthesis allows for the incorporation of various substituents, which can be used to tune the physicochemical properties of the linker, such as solubility and hydrophilicity.^{[3][4]}
- **Prodrug Development:** The phosphoramidate moiety can be employed in prodrug design to mask a charged phosphonate group, thereby improving cell permeability and oral bioavailability. Once inside the target cell, the phosphoramidate can be cleaved by intracellular enzymes to release the active phosphonate drug.
- **Bioconjugation:** The vinyl group in vinylphosphonites and their derivatives can participate in various bioconjugation reactions, allowing for the attachment of these phosphorus-containing moieties to biomolecules such as peptides and proteins. This is particularly useful for creating targeted drug delivery systems.^[6]

Data Presentation

The following table summarizes the isolated yields of various substituted vinylphosphonites synthesized using bis(diisopropylamino)chlorophosphine and the corresponding vinyl Grignard reagent, as reported in the literature.^[1]

Entry	R ¹	R ²	Product	Isolated Yield (%)
1	H	H	Diethyl vinylphosphonite	75
2	CH ₃	H	Diethyl prop-1-en-2-ylphosphonite	68
3	Ph	H	Diethyl (2-phenylvinyl)phosphonite	82
4	H	CH ₃	Diethyl (E)-prop-1-en-1-ylphosphonite	71
5	H	Ph	Diethyl (E)-(2-phenylvinyl)phosphonite	79
6	CH ₂ CH ₂ Ph	H	Diethyl (4-phenylbut-1-en-2-yl)phosphonite	65

Experimental Protocols

General Procedure for the Synthesis of Substituted Vinylphosphonites

This protocol describes the synthesis of substituted vinylphosphonites via the reaction of a vinylmagnesium bromide reagent with bis(diisopropylamino)chlorophosphine, followed by alcoholysis.

Materials:

- Substituted vinyl bromide
- Magnesium turnings

- Anhydrous tetrahydrofuran (THF)
- Bis(diisopropylamino)chlorophosphine
- Anhydrous alcohol (e.g., ethanol)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line and oven-dried glassware

Procedure:

- Preparation of the Vinyl Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents) under an inert atmosphere.
 - Add a small amount of anhydrous THF to cover the magnesium.
 - Add a solution of the corresponding substituted vinyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required to start the reaction.
 - Once the reaction has initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Bis(diisopropylamino)chlorophosphine:

- In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve bis(diisopropylamino)chlorophosphine (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the freshly prepared vinyl Grignard reagent solution to the cooled solution of bis(diisopropylamino)chlorophosphine via a cannula.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Alcoholysis:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add an excess of the desired anhydrous alcohol (e.g., ethanol, 3.0 equivalents) to the reaction mixture.
 - Stir the mixture at room temperature for 2-4 hours.
- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired vinylphosphonite.

Characterization:

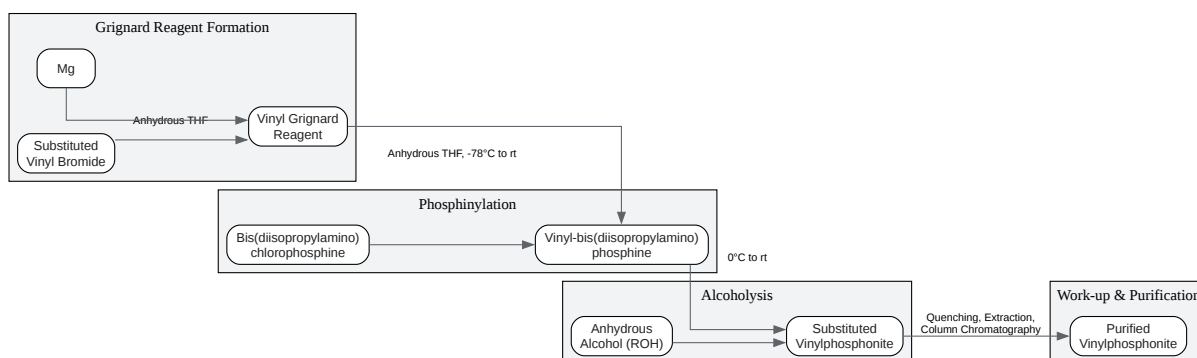
The structure and purity of the synthesized vinylphosphonites should be confirmed by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, ^{31}P NMR spectroscopy, and high-resolution

mass spectrometry (HRMS).

Mandatory Visualization

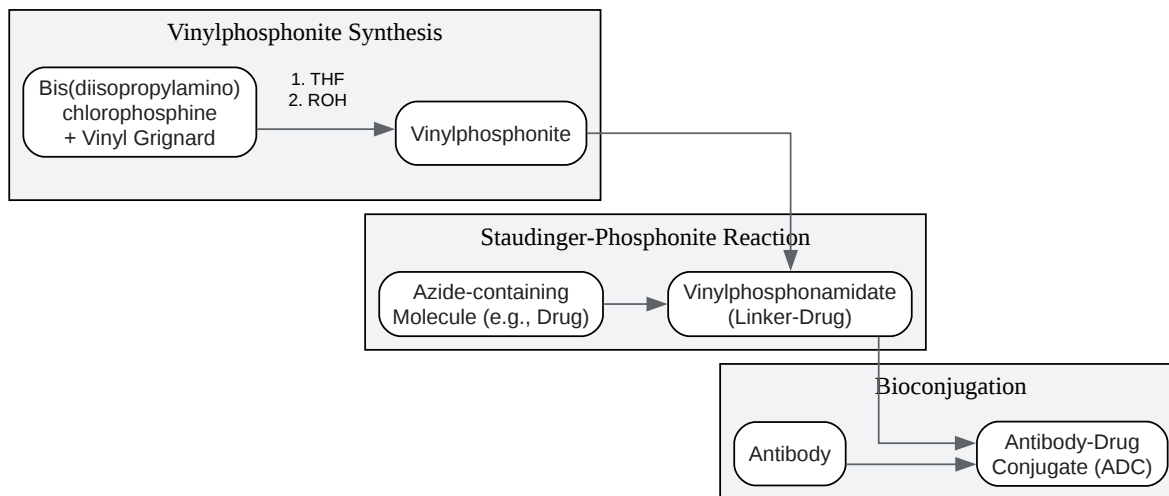
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the logical workflow of the synthesis.



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Caption: Workflow for the synthesis of vinylphosphonites.



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Caption: Application in Antibody-Drug Conjugate (ADC) synthesis.

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